An In-depth Technical Guide to 3-Bromo-5-fluoroaniline Hydrochloride (CAS Number: 134168-98-2)
An In-depth Technical Guide to 3-Bromo-5-fluoroaniline Hydrochloride (CAS Number: 134168-98-2)
A Keystone Building Block for Advanced Pharmaceutical Scaffolds
Introduction
3-Bromo-5-fluoroaniline hydrochloride is a strategically substituted aromatic amine that has emerged as a valuable intermediate in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an amino group on a benzene ring, offers a versatile platform for the synthesis of complex molecules, particularly in the development of targeted therapeutics. The presence of orthogonal functionalities—the nucleophilic amino group, the synthetically adaptable bromine atom for cross-coupling reactions, and the metabolically stabilizing fluorine atom—makes this compound a highly sought-after precursor for drug candidates. This guide provides a comprehensive overview of its properties, a plausible and detailed synthesis protocol, its applications in drug discovery with a focus on kinase inhibitors, its analytical characterization, and essential safety information for researchers and drug development professionals.
Physicochemical Properties
The hydrochloride salt form of 3-bromo-5-fluoroaniline enhances its stability and handling characteristics compared to the free base. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 134168-98-2 | [1], [2] |
| Molecular Formula | C₆H₆BrClFN | [1], [2] |
| Molecular Weight | 226.47 g/mol | [1], [2] |
| IUPAC Name | 3-bromo-5-fluoroaniline hydrochloride | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Purity | ≥98% (typical) | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |
| logP | 2.59 | [2] |
Synthesis and Mechanism
A plausible and efficient synthesis of 3-bromo-5-fluoroaniline can be envisioned through a two-step process starting from the readily available 1-bromo-3,5-difluorobenzene. This approach is based on well-established and reliable reactions in organic chemistry.
Step 1: Nucleophilic Aromatic Substitution (SNAr) for Amination
The first step involves the selective amination of 1-bromo-3,5-difluorobenzene. The two fluorine atoms activate the benzene ring towards nucleophilic attack. By controlling the reaction conditions, one fluorine atom can be displaced by an amino group.
Experimental Protocol:
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To a high-pressure reaction vessel, add 1-bromo-3,5-difluorobenzene (1.0 eq) and dimethyl sulfoxide (DMSO) as the solvent.
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Add aqueous ammonia (excess, e.g., 10-20 eq).
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Seal the vessel and heat the reaction mixture to 120-150°C for 12-24 hours. The progress of the reaction should be monitored by a suitable technique like GC-MS or TLC.
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After completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.
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Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain crude 3-bromo-5-fluoroaniline.
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Purify the crude product by column chromatography on silica gel to yield pure 3-bromo-5-fluoroaniline.
Causality of Experimental Choices:
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SNAr Reaction: This is a classic method for introducing an amino group onto an electron-deficient aromatic ring. The fluorine atoms are good leaving groups and activate the ring for this transformation.
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DMSO as Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it can solvate the cation but not the nucleophile, thus increasing the nucleophilicity of ammonia.
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High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the nucleophilic substitution on the aromatic ring.
Step 2: Formation of the Hydrochloride Salt
The purified 3-bromo-5-fluoroaniline (the free base) can be converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol:
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Dissolve the purified 3-bromo-5-fluoroaniline in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
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Cool the solution in an ice bath.
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Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The unique arrangement of functional groups in 3-bromo-5-fluoroaniline hydrochloride makes it a valuable building block for the synthesis of kinase inhibitors, a class of targeted cancer therapies. The aniline moiety can act as a key pharmacophore that interacts with the hinge region of the kinase active site, while the bromine atom provides a handle for introducing further complexity through cross-coupling reactions.
A prominent example of a drug class where this building block is relevant is in the synthesis of inhibitors for the Epidermal Growth Factor Receptor (EGFR) family of kinases. Mutations in EGFR are implicated in various cancers, particularly non-small cell lung cancer.
Example: Synthesis of an Afatinib Analog Precursor
Afatinib is an irreversible kinase inhibitor that targets the EGFR family. While the exact synthesis of Afatinib may use a different starting material, a similar quinazoline core can be constructed using 3-bromo-5-fluoroaniline. The aniline nitrogen can be used to form the quinazoline ring system, and the bromine atom can be later functionalized via a Suzuki or Buchwald-Hartwig coupling to introduce other necessary moieties.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of 3-bromo-5-fluoroaniline hydrochloride. The expected spectral data are as follows:
1H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). Due to the presence of both bromine and fluorine, complex splitting patterns (doublets of doublets, or triplets of doublets) are expected due to 1H-1H and 1H-19F coupling.
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Amine Protons: The protons of the aniline amine (or the ammonium protons in the hydrochloride salt) will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. In the hydrochloride form, this signal will be shifted downfield.
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 100-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the bromine will also be identifiable by its chemical shift.
FT-IR (Fourier-Transform Infrared Spectroscopy)
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N-H Stretching: A characteristic broad absorption band for the N-H stretching of the primary amine (or N+-H of the ammonium salt) is expected in the region of 3200-3400 cm-1.
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C-N Stretching: A peak in the range of 1250-1350 cm-1 corresponding to the C-N stretching of the aromatic amine.
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C-Br Stretching: A signal in the fingerprint region, typically around 500-600 cm-1.
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C-F Stretching: A strong absorption band in the region of 1000-1300 cm-1.
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Aromatic C-H and C=C Stretching: Characteristic peaks for the aromatic ring will be observed.
MS (Mass Spectrometry)
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Molecular Ion Peak: In the mass spectrum of the free base (3-bromo-5-fluoroaniline), a characteristic isotopic pattern for the molecular ion [M]+ will be observed due to the presence of the bromine atom (79Br and 81Br in approximately a 1:1 ratio). The expected m/z values would be around 189 and 191.[3]
Safety and Handling
3-Bromo-5-fluoroaniline hydrochloride and its free base are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]
GHS Hazard Statements: [3]
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Harmful if swallowed.
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Harmful in contact with skin.
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Causes skin irritation.
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Causes serious eye irritation.
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Harmful if inhaled.
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May cause respiratory irritation.
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
3-Bromo-5-fluoroaniline hydrochloride is a strategically designed chemical intermediate with significant potential in the synthesis of complex pharmaceutical agents. Its unique combination of reactive sites allows for diverse synthetic manipulations, making it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the development of novel therapeutics, particularly in the ever-evolving landscape of targeted cancer therapies.
References
- European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline. (EP 0497213 A2).
- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene. (EP0776877A1).
- Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline. (US5965775A).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15020155, 3-Bromo-5-fluoroaniline. Retrieved from [Link]
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Zhu, F., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 3. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
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